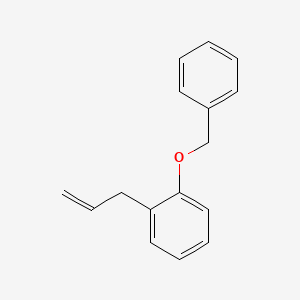

1-Allyl-2-(benzyloxy)benzene

Description

Structural Significance of Allyl and Benzyloxy Moieties in Organic Chemistry

The chemical reactivity and synthetic utility of 1-Allyl-2-(benzyloxy)benzene are dictated by the presence of its two key functional groups: the allyl group and the benzyloxy group.

The allyl group , with its CH2=CH-CH2- structure, is a valuable functional handle in organic synthesis. curlyarrows.com The carbon atom attached to the rest of the molecule is known as the allylic carbon and is particularly reactive. curlyarrows.com This enhanced reactivity is due to the ability of the adjacent double bond to stabilize intermediates such as carbocations, carbanions, and free radicals through resonance. curlyarrows.comwikipedia.org The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, making them susceptible to reactions like allylic oxidation and substitution. wikipedia.org Furthermore, the double bond of the allyl group can participate in a variety of addition reactions and is a key component in powerful carbon-carbon bond-forming reactions like the Tsuji-Trost reaction and the Claisen rearrangement. numberanalytics.comwikipedia.org

The benzyloxy group (often abbreviated as BnO), consisting of a benzyl (B1604629) group (C6H5CH2-) attached to an oxygen atom, is predominantly utilized as a robust protecting group for alcohols in multi-step organic synthesis. wikipedia.orgchem-station.com The benzyl ether linkage is stable under a wide range of reaction conditions, including acidic and basic environments, which makes it a reliable choice for protecting hydroxyl groups while other parts of a molecule are being modified. chem-station.comorganic-chemistry.org Its removal, or deprotection, can be achieved under relatively mild reductive conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This specific method of cleavage allows for selective deprotection in the presence of other functional groups that are not susceptible to hydrogenation.

Overview of Ether Functional Groups in Advanced Synthetic Strategy

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Generally, the ether linkage is chemically inert and does not react with many common reagents, making ethers excellent solvents for many organic reactions. thieme-connect.demasterorganicchemistry.com This inherent stability is also the primary reason for their extensive use as protecting groups in complex synthetic sequences. ddugu.ac.in

In a multi-step synthesis where a molecule contains one or more reactive functional groups, it is often necessary to temporarily "mask" or "protect" one group to prevent it from reacting while another part of the molecule is being transformed. wikipedia.org An ideal protecting group should be easy to introduce, stable to the conditions of subsequent reactions, and easy to remove in high yield when its protective function is no longer needed. thieme-connect.deddugu.ac.in

Scope and Academic Relevance of this compound as a Synthetic Building Block

This compound is a valuable synthetic building block due to the dual functionality imparted by the allyl and benzyloxy groups. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, while the ortho-positioned allyl group provides a reactive site for various chemical transformations.

The primary synthetic utility of this compound and related aryl allyl ethers lies in their propensity to undergo the Claisen rearrangement . This is a powerful, thermally induced, intramolecular acs.orgacs.org-sigmatropic rearrangement that results in the formation of a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org When an allyl aryl ether is heated, the allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring, yielding an ortho-allyl phenol (B47542) after tautomerization. libretexts.org This reaction is a key step in the synthesis of many complex natural products and other functionalized aromatic compounds.

The general transformation for an aromatic Claisen rearrangement is as follows: Heating an allyl phenyl ether leads to an intramolecular rearrangement to form an o-allylphenol. libretexts.org

The reaction proceeds through a concerted, cyclic transition state. libretexts.org The initial rearrangement forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product. libretexts.org

The versatility of this compound is further enhanced by the reactivity of the allyl group itself, which can be subjected to various modifications such as oxidation, reduction, or cross-coupling reactions to introduce further complexity. For example, derivatives of this compound can be used in the synthesis of other complex molecules. imist.ma The strategic placement of the allyl and benzyloxy groups makes this compound a highly relevant and versatile intermediate for organic chemists engaged in the synthesis of substituted phenolic compounds and other complex molecular targets.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O | |

| Average Molecular Mass | 224.303 u |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14/h2-7,9-12H,1,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOINYZYCRQIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466916 | |

| Record name | 1-allyl-2-(benzyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51496-94-7 | |

| Record name | 1-allyl-2-(benzyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Allyl 2 Benzyloxy Benzene

Rearrangement Reactions

Rearrangement reactions are fundamental to the synthetic utility of benzyloxyaryl compounds, enabling the strategic relocation of allyl and benzyl (B1604629) groups to form new carbon-carbon bonds.

O-to-C rearrangements involve the migration of an allyl or benzyl group from an oxygen atom to a carbon atom within the aromatic ring. These reactions, particularly the Claisen rearrangement, are powerful tools for C-C bond formation. wikipedia.org

A notable transformation in this class is the catalytic asymmetric nih.govnih.gov O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates. rsc.org This dearomatization strategy provides a direct route to highly functionalized β-naphthalenone derivatives that possess an all-carbon quaternary stereocenter. nih.govrsc.org The reaction is typically catalyzed by a chiral π–Cu(II) complex and is understood to be an intramolecular process. rsc.orgrsc.org

Mechanistic studies, including crossover experiments, have shown that no crossover products are detected, which indicates the reaction proceeds through a tight ion pair intermediate. nih.govrsc.org The process involves the heterolytic cleavage of the C–O bond to form a reactive intermediate composed of an allyl cation and a counter enolate anion. rsc.orgrsc.org The regioselectivity of the rearrangement is influenced by the resonance stability of the resulting naphthoxy anions. nih.govrsc.org While the suprafacial nih.govnih.gov-sigmatropic rearrangement is formally forbidden by orbital symmetry rules and often requires high temperatures, the use of transition metal catalysts facilitates the reaction under milder conditions. rsc.org

The development of catalytic enantioselective methods has significantly advanced the synthesis of chiral β-naphthalenone derivatives from allyloxy/benzyloxy naphthoates. Chiral π–Cu(II) complexes have proven to be highly effective catalysts for achieving excellent enantioselectivity in nih.govnih.gov O-to-C rearrangements. nih.govrsc.org The specific ligand used in the copper complex is crucial for inducing high enantioselectivity. For example, a complex derived from l-norvaline (B554988) was found to give the desired product in 90% isolated yield with 91% enantiomeric excess (ee). nih.gov X-ray crystallographic analysis of the catalyst has confirmed the presence of a π–cation interaction between the aromatic substituent of the ligand and the Cu(II) center, which is critical for enantioselective control. nih.govrsc.org

The reaction conditions, such as temperature, also play a significant role. Lowering the temperature, for instance from -20 °C to -30 °C, can improve the enantioselectivity. nih.gov This methodology has been successfully applied to a range of substrates with various substituents on the naphthalene (B1677914) ring, demonstrating its versatility. nih.gov The reaction can also be performed on a gram scale with a reduced catalyst loading, highlighting its practical utility. rsc.org

Beyond nih.govnih.gov rearrangements, asymmetric dearomatization of allyl α-naphthol ethers has been achieved via a para-Claisen rearrangement, enabled by a chiral N,N′-dioxide/Co(II) complex. rsc.orgnih.govrsc.org This method also produces a variety of naphthalenones in good yields and with high enantioselectivity. nih.gov DFT calculations and experimental studies suggest that the mechanism can vary, proceeding through either a stepwise allyl π-complex migration or a concerted ortho-Claisen/Cope rearrangement sequence, depending on the substrate. rsc.orgnih.govrsc.org

| Substrate | Catalyst (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl 2-(cinnamyloxy)-1-naphthoate | 10 | -30 | 90 | 91 |

| Methyl (E)-2-[(2-methyl-3-phenylallyl)oxy]-1-naphthoate | 10 | -30 | 71 | 88 |

| Methyl 1-bromo-2-[3-(3-thienyl)allyloxy]-3-naphthoate | 10 | -40 | 95 | 92 |

| Methyl 1-phenyl-2-[3-(3-thienyl)allyloxy]-3-naphthoate | 10 | -40 | 91 | 90 |

| Methyl 2-(cinnamyloxy)-1-naphthoate (gram scale) | 5 | -30 | 87 | 92 |

Anionic rearrangements, particularly the Wittig rearrangement, represent another major transformation pathway for benzyloxyaryl systems. These reactions are initiated by a strong base, which deprotonates a carbon atom adjacent to the ether oxygen, forming a carbanion. wikipedia.orgmsu.edu The subsequent rearrangement can follow different pathways, primarily the nih.govresearchgate.net- and nih.govresearchgate.net-Wittig rearrangements. wikipedia.orgorganic-chemistry.org

The nih.govresearchgate.net-Wittig rearrangement of aryl benzyl ethers is a valuable method for forming C-C bonds, yielding diarylmethanols. mdpi.com The reaction typically requires strongly basic conditions, using reagents like n-butyllithium (n-BuLi), to generate the necessary carbanion. mdpi.comnih.gov The mechanism is believed to proceed through a radical dissociation-recombination process within a solvent cage. organic-chemistry.org This pathway competes with the nih.govresearchgate.net-Wittig rearrangement in systems containing an allyl group. wikipedia.orgorganic-chemistry.org The nih.govresearchgate.net-rearrangement is a concerted, pericyclic process favored at low temperatures (e.g., below -60 °C), while the nih.govresearchgate.net-rearrangement becomes more competitive at higher temperatures. wikipedia.orgorganic-chemistry.org

The synthetic utility of the nih.govresearchgate.net-Wittig rearrangement has been somewhat limited by the harsh conditions required, which are incompatible with many functional groups. mdpi.com Recent research has focused on using activating groups on the aryl ring to facilitate the rearrangement under milder conditions. mdpi.com

The presence of functional groups, particularly at the ortho position to the benzyloxy group, can significantly influence the outcome of the Wittig rearrangement. mdpi.com For example, when a 4,4-dimethyl-2-oxazoline (B1220103) group is positioned ortho to the benzyloxy moiety, treatment with a strong base leads to significant competition from a direct cyclization pathway, yielding benzofuran (B130515) products instead of the desired diarylmethanol from the Wittig rearrangement. mdpi.comnih.gov

Allyl and Benzyl Migrations in Semibenzene Rearrangements

Semibenzenes, or 3-methylenecyclohexa-1,4-dienes, are unstable intermediates that readily undergo reorganization to restore aromaticity. nih.gov A primary pathway for this rearomatization is the 1,5-shift of substituents from the sp3-hybridized carbon to the benzylic position. nih.gov In structures related to 1-allyl-2-(benzyloxy)benzene, where both allyl and benzyl groups could be present on the sp3 center of a semibenzene intermediate, a competitive migration can occur.

The regioselectivity of this migration is highly sensitive to the electronic nature of the substituents at the sp3 center. nih.gov The propensity of a group to migrate is directly related to its ability to stabilize a positive charge in the transition state. nih.gov Density Functional Theory (DFT) studies indicate that the Lowest Unoccupied Molecular Orbital (LUMO) in the transition state is primarily located on the migrating group. nih.gov Consequently, groups that are better able to stabilize a positive charge are more predisposed to migrate. The general order of migratory aptitude is: alkyl < phenyl < allyl < benzyl. nih.gov

For instance, in a semibenzene with both an alkyl and an allyl group, only the allyl group migrates. nih.gov However, when a benzyl group competes with an allyl group, the benzyl group shows a higher predisposition to migrate due to its superior ability to stabilize the positive charge in the transition state. nih.gov Most studies support a radical pathway for this structural reorganization. nih.gov

| Migrating Group 1 | Migrating Group 2 | Predominant Migrating Group | Rationale |

|---|---|---|---|

| Alkyl | Allyl | Allyl | Allyl group is better at stabilizing positive charge. |

| Phenyl | Allyl | Mixture | Similar ability to stabilize positive charge. |

| Benzyl | Allyl | Benzyl | Benzyl group is superior at stabilizing positive charge. |

| p-OMe-Ph | Allyl | p-OMe-Ph | Electron-donating methoxy (B1213986) group enhances positive charge stabilization. |

Carbon-Carbon Bond Forming Reactions

C-H Functionalization Strategies

Direct C-H functionalization of aromatic compounds is a powerful strategy in organic synthesis, enabling the construction of complex molecules from simple arenes. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as cyanoarenes are precursors to a wide range of functional groups, including carboxylic acids, ketones, amines, and amides. nih.gov Traditional methods often involve Sandmeyer reactions or transition-metal-catalyzed cross-coupling, which require pre-functionalized substrates. nih.gov Direct C-H cyanation presents a more streamlined alternative.

In the context of this compound, which is a 1,2-dialkoxybenzene derivative, direct C-H cyanation can be challenging. Research has shown that some 1,2-dialkoxybenzenes can be recalcitrant to certain C-H cyanation conditions, potentially due to insufficient charge density at the other positions on the aromatic ring. nih.gov However, the electronic properties of the substituents play a crucial role. For instance, converting one of the alkoxy groups to a more electron-deficient group can render the substrate reactive, yielding a single regioisomer of the corresponding benzonitrile. nih.gov

For substrates like this compound, a key challenge is achieving regioselectivity, directing the cyanation to a specific C-H bond on the aromatic ring while avoiding side reactions at the benzylic position or the allyl group. nih.govacs.org In studies on related aryl alkyl ethers, selective cyanation at the α-aryloxyalkyl position has been achieved, highlighting the potential for controlled functionalization. acs.org For substituted aromatic compounds, C-H cyanation has been shown to occur selectively, for example, at the 1-position of naphthalene derivatives. nih.gov

Organic photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.govnih.gov This methodology utilizes an organic dye as a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to activate substrates. nih.govacs.org

In the direct C-H cyanation of arenes, an acridinium (B8443388) photocatalyst is often employed. nih.govacs.org The proposed mechanism for the C-H functionalization of an alkoxyarene like this compound involves the following key steps:

Excitation : The acridinium photocatalyst is excited by visible light to a highly oxidizing excited state.

Oxidation : The excited photocatalyst oxidizes the electron-rich arene (this compound) via SET to form a radical cation. acs.org

Deprotonation : A base present in the reaction mixture facilitates the deprotonation of the radical cation. In the case of alkoxyarenes, this can lead to the formation of a cyclohexadienyl radical or an α-aryloxyalkyl radical. acs.orgresearchgate.net

Radical Trapping : The resulting radical intermediate is then trapped by a cyanide source, such as trimethylsilyl (B98337) cyanide. nih.gov

Rearomatization : The final step involves oxidation and deprotonation to regenerate the aromatic system and the photocatalyst, yielding the cyanated product. acs.org

This photoredox-catalyzed approach is advantageous as it avoids the use of transition metals and harsh reagents, and the reactions often proceed at room temperature. nih.gov A significant benefit of this method is its compatibility with sensitive functional groups and its ability to prevent undesired reactivity at benzylic positions, allowing for exclusive functionalization of the aromatic ring's C-H bonds. nih.gov

| Feature | Description | Relevance to this compound |

|---|---|---|

| Catalyst | Typically an organic dye (e.g., acridinium salt) that absorbs visible light. nih.govacs.org | Enables the reaction under mild, metal-free conditions. |

| Activation Step | Single-Electron Transfer (SET) from the electron-rich arene to the excited photocatalyst. acs.org | Forms a radical cation of the benzene (B151609) ring, initiating the functionalization pathway. |

| Conditions | Room temperature, visible light irradiation (e.g., LEDs). nih.govacs.org | High functional group tolerance, preserving the allyl and benzyloxy moieties. |

| Selectivity | Regioselectivity is influenced by the electronic properties of the substrate. nih.govresearchgate.net | Offers potential for selective cyanation on the aromatic ring, avoiding benzylic or allylic positions. nih.gov |

Cyclization Reactions

Ring-closing metathesis (RCM) is a widely used and powerful reaction in organic synthesis for the formation of cyclic compounds, including macrocycles and heterocycles, which are often difficult to prepare using classical cyclization methods. drughunter.comuwindsor.ca The reaction involves an intramolecular olefin metathesis of a diene, catalyzed by transition-metal alkylidene complexes, typically those based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts). uwindsor.ca A volatile olefin, usually ethylene (B1197577), is released, which drives the reaction equilibrium toward the cyclic product. uwindsor.ca

The allyl group in this compound makes it a suitable precursor for RCM. By introducing a second terminal alkene into the molecule, typically tethered to the benzyloxy group or another position, a diene substrate can be created. This diene can then undergo intramolecular RCM to form a new heterocyclic or macrocyclic ring system containing an oxygen atom derived from the benzyloxy ether.

The success of RCM for forming medium to large rings depends on several factors, including the choice of catalyst, substrate concentration, and any conformational constraints that might favor ring formation over intermolecular polymerization. uwindsor.canih.gov Modern catalysts, such as the Hoveyda-Grubbs second-generation catalyst, exhibit high activity and functional group tolerance, making them suitable for complex molecule synthesis. drughunter.com The formation of N-heterocycles and other medium-sized rings, which can be thermodynamically challenging, has been successfully achieved using RCM. organic-chemistry.org The resulting cyclic alkenes are versatile intermediates that can be subjected to further synthetic transformations. organic-chemistry.org Macrocyclization via RCM is a key strategy in drug discovery, as it can impart conformational rigidity, leading to more potent and selective binding to biological targets. drughunter.com

Intramolecular Oxidative Palladium(II)-Catalyzed Alkoxylation

Palladium(II)-catalyzed oxidative reactions enable the formation of carbon-oxygen bonds, which is a key step in the synthesis of oxygen-containing heterocycles. nih.gov In the case of this compound, an intramolecular oxidative alkoxylation reaction can be envisioned. This process would involve the palladium(II) catalyst activating the allyl group towards nucleophilic attack by the oxygen of the benzyloxy group.

The general mechanism for such a reaction involves the coordination of the palladium(II) catalyst to the alkene of the allyl group. This is followed by the intramolecular attack of the benzyloxy oxygen atom onto the activated double bond, a process known as oxypalladation. The subsequent β-hydride elimination from the resulting palladium intermediate would regenerate the double bond in a different position and yield the cyclized product. The palladium(II) catalyst is regenerated in the presence of an oxidant. While direct studies on this compound are not prevalent, similar palladium-catalyzed alkoxyacyloxylation processes have been observed in related systems like N-allyl-2-aminophenols, resulting in the formation of dihydro-1,4-benzoxazines. nih.govacs.org

Intramolecular Diels-Alder Reactions and Formation of Tricyclic Systems

The Intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of complex polycyclic systems. masterorganicchemistry.comkhanacademy.org In this reaction, a molecule containing both a diene and a dienophile moiety undergoes a cycloaddition reaction to form a bicyclic system. masterorganicchemistry.com For a derivative of this compound to undergo an IMDA reaction, the aromatic ring itself would need to function as the diene component. This is generally unfavorable due to the high energy required to overcome the aromatic stabilization of the benzene ring.

However, under specific conditions, such as high temperatures or in the presence of a suitable catalyst, the aromatic ring can participate in Diels-Alder reactions. windows.net If the benzyloxybenzene ring were to act as the diene, the allyl group could function as the dienophile. The feasibility of such a reaction is dependent on the tether connecting the diene and dienophile, which influences the geometry of the transition state. masterorganicchemistry.com The formation of five- and six-membered rings in the transition state is generally favored. masterorganicchemistry.com A successful IMDA reaction involving the aromatic ring would lead to the formation of a complex tricyclic system. In related systems, such as N-allyl-2-aminophenols, an intramolecular Diels-Alder reaction has been observed following an oxidative dearomatization of the phenol (B47542) ring. nih.govacs.org

Annulation Reactions with Halogenated Allylbenzene (B44316) Derivatives

Annulation reactions are processes in which a new ring is fused onto an existing ring system. While specific examples of annulation reactions of this compound with halogenated allylbenzene derivatives are not extensively documented, palladium-catalyzed oxidative carbocyclization reactions of related allenynes provide insight into potential pathways. researchgate.net Such reactions can lead to the formation of new carbon-carbon and carbon-oxygen bonds, constructing carbo- and heterocyclic structures. researchgate.net A plausible reaction could involve the palladium-catalyzed coupling of this compound with a halogenated allylbenzene, followed by an intramolecular cyclization to form a new ring.

Isomerization Reactions

Double Bond Isomerization of the Allyl Group

The isomerization of the allyl group in allylbenzenes to the thermodynamically more stable propenylbenzene is a well-established transformation. researchgate.net This reaction is of industrial importance, particularly in the fragrance and pharmaceutical industries. researchgate.net The isomerization can be catalyzed by a variety of transition metal complexes, including those of ruthenium, cobalt, and palladium. nih.govsemanticscholar.orgiitm.ac.in

The reaction typically proceeds via a metal-hydride addition-elimination mechanism. The catalyst first forms a metal-hydride species, which then adds across the double bond of the allyl group. Subsequent β-hydride elimination from the adjacent carbon atom results in the formation of the propenyl group and regenerates the metal-hydride catalyst. The isomerization generally favors the formation of the (E)- or trans-isomer due to its greater thermodynamic stability. semanticscholar.org

For this compound, this isomerization would yield 1-(propenyl)-2-(benzyloxy)benzene. The specific reaction conditions, including the choice of catalyst and solvent, can influence the reaction rate and the stereoselectivity of the product.

| Catalyst System | Substrate | Product Selectivity | Reference |

| RuCl2(PPh3)3 in ethanol | Methyl chavicol | 95.4% trans-anethole | iitm.ac.in |

| RuCl3(AsPh3)2·CH3OH in methanol | Methyl chavicol | 98.6% trans-isomer | iitm.ac.in |

| High-spin cobalt(I) complex | Allylbenzene | High Z-selectivity | nih.gov |

Iron-Catalyzed Isomerization Processes

Iron-catalyzed isomerization of alkenes has emerged as a more sustainable and cost-effective alternative to methods employing precious metals. bris.ac.ukorganic-chemistry.org Iron(II) β-diketiminate pre-catalysts, in the presence of a hydride source such as pinacol (B44631) borane (B79455) (HBpin) or ammonia (B1221849) borane (H3N·BH3), have been shown to be effective in the isomerization of allyl arenes. bris.ac.ukresearchgate.net

The proposed mechanism for this iron-catalyzed isomerization involves an Fe(I)/Fe(III) catalytic cycle. bris.ac.uk The iron(II) pre-catalyst is first reduced to an active Fe(I) species. The alkene then coordinates to the iron center, followed by oxidative addition of an allylic C-H bond to form an Fe(III)-hydride intermediate. Reductive elimination from this intermediate then yields the isomerized alkene product. bris.ac.uk These iron-catalyzed reactions often exhibit good selectivity for the trans-isomer. bris.ac.uk

| Catalyst System | Substrate | Hydride Source | Product | Reference |

| Iron(II) β-diketiminate | Allyl benzene | Pinacol borane (HBpin) | β-methylstyrene | bris.ac.ukresearchgate.net |

| Iron(II) β-diketiminate | Allyl benzene | Ammonia borane (H3N·BH3) | β-methylstyrene | bris.ac.ukresearchgate.net |

| Fe(NO3)3·9H2O/TEMPO/NaCl | Allylic alcohols | - | α,β-unsaturated enals/enones | organic-chemistry.org |

Catalysis in Transformations of 1 Allyl 2 Benzyloxy Benzene and Analogues

Transition Metal Catalysis

Chiral π–Copper(II) complexes have proven effective in catalyzing asymmetric rearrangement reactions of allyl aryl ethers, such as analogues of 1-allyl-2-(benzyloxy)benzene. These reactions are significant for creating chiral molecules with specific three-dimensional structures. For instance, the first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers was achieved using 5–10 mol% of a π–copper(II) complex. bohrium.comrsc.org Depending on the specific ligand and copper salt used, it is possible to selectively produce different enantiomers of the product. A complex of copper(II) triflate (Cu(OTf)₂) with an L-α-homoalanine amide ligand yielded products with up to 92% enantiomeric excess (ee), while a different complex using a nonaflate (Cu(OSO₂C₄F₉)₂) and an L-tert-leucine amide ligand produced the opposite enantiomer with up to 76% ee. bohrium.comrsc.org

Similarly, an asymmetric researchgate.netrsc.org O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates has been successfully catalyzed by a chiral π–Cu(II) complex. rsc.orgresearchgate.net This dearomatization strategy provides a pathway to highly functionalized β-naphthalenone derivatives that contain an all-carbon quaternary stereocenter, achieving high yields and excellent enantioselectivity. rsc.orgresearchgate.net Crossover experiments have demonstrated that this rearrangement is an intramolecular process, likely proceeding through a tight ion pair intermediate. rsc.org

Table 1: Enantioselective Claisen Rearrangement of Allyl 2-Naphthyl Ethers

| Catalyst Component 1 | Catalyst Component 2 | Product Enantiomer | Max. Enantiomeric Excess (ee) |

|---|---|---|---|

| Cu(OTf)₂ | L-α-homoalanine amide ligand | (S)-product | 92% |

Data sourced from references bohrium.comrsc.org.

The stereochemical outcome of these copper-catalyzed rearrangements is significantly influenced by π–cation interactions. X-ray crystallographic analysis of a chiral Cu(II) complex revealed a close interaction between the copper(II) center and an aromatic ring of the ligand. rsc.org This interaction is believed to be crucial for inducing enantioselectivity by creating a well-defined chiral environment around the metal center. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), support the hypothesis that these Claisen rearrangements proceed through a stepwise mechanism involving tight-ion-pair intermediates. bohrium.comrsc.org The enantioselectivity is determined at the rate-determining step, which is the cleavage of the C–O bond, via staggered transition states. bohrium.comrsc.org This interaction helps to control the facial selectivity of the subsequent C–C bond formation, leading to the observed high levels of enantiomeric excess.

Copper catalysis is also instrumental in synthesizing functionalized allylboranes from allylic precursors, which are versatile reagents in organic synthesis. While direct studies on this compound are not prominent, the methodology has been established for related allylic compounds like allylic nitroalkanes. A copper-catalyzed borylation of allylic nitroalkanes using bis(pinacolato)diboron (B136004) (B₂Pin₂) provides access to a variety of substituted allylboronic esters in high yields. chemrxiv.org This transformation showcases the utility of copper complexes in activating allylic systems for subsequent functionalization. chemrxiv.org

The development of new methods for the straightforward and inexpensive synthesis of allylboronic esters is of great importance due to their utility in reacting with aldehydes, ketones, and imines to form homoallylic derivatives with high stereocontrol. chemrxiv.org Furthermore, copper catalysis facilitates the asymmetric allylic substitution of substrates like primary allylic halides or phosphates with diorganozinc or Grignard reagents, affording products with high regio- and enantioselectivity. chimia.ch

Table 2: Selected Copper-Catalyzed Transformations of Allylic Compounds

| Reaction Type | Substrate Class | Reagents | Product Class |

|---|---|---|---|

| Borylation | Allylic nitroalkanes | B₂Pin₂, CuI, t-BuOLi | Allylboronic esters |

Data sourced from references chemrxiv.orgchimia.ch.

Palladium(II) catalysts are widely used to promote the oxidative cyclization of unsaturated substrates, including analogues of this compound, in reactions often referred to as Wacker-type cyclizations. researchgate.net These intramolecular reactions involve the nucleophilic attack of a heteroatom onto a palladium-activated alkene, leading to the formation of heterocyclic compounds. researchgate.net For example, Pd(II)-catalyzed Wacker-type cyclizations of o-allylphenols can produce chiral nitrogen-containing heterocycles. researchgate.net

The efficiency and enantioselectivity of these reactions can be high. Using specific tetraoxazoline ligands with a palladium catalyst has resulted in excellent catalytic activities and enantioselectivities up to 94% ee in the cyclization of o-trisubstituted allylphenols. researchgate.net The mechanism of these reactions is believed to involve the coordination of the Pd(II) salt to the π-orbitals of the alkene, which activates it for nucleophilic attack. researchgate.net This methodology has been extended to the synthesis of various oxygen- and nitrogen-containing heterocycles. researchgate.netresearchgate.net In some cases, unexpected reaction pathways can occur; for instance, the cyclization of certain 2-alkenylaniline substrates under electrophilic palladium conditions led to C3-substituted indoles through an unusual 1,2-migratory process. nih.gov

Palladium (Pd) Catalysis

Hydrazone-Palladium Catalyzed Annulation

The annulation of 1-allyl-2-bromobenzene (B1268393) derivatives, analogues of this compound, with internal alkynes can be effectively achieved using a hydrazone-palladium catalyst system. This process results in the formation of polysubstituted naphthalene (B1677914) derivatives in good to high yields. rsc.org The reaction proceeds smoothly under the specified catalytic conditions, demonstrating a powerful method for constructing complex aromatic systems from readily available precursors. rsc.org

The general scheme for this transformation involves the palladium-catalyzed coupling of the aryl bromide with the alkyne, followed by an intramolecular cyclization involving the allyl group, leading to the final naphthalene product.

Catalyst System : A combination of a palladium source (e.g., Pd(OAc)2) and a hydrazone ligand.

Reactants : A 1-allyl-2-bromobenzene derivative and an internal alkyne.

Product : A polysubstituted naphthalene derivative.

This methodology highlights the utility of palladium catalysis in complex bond-forming cascades for the synthesis of polycyclic aromatic compounds.

Hydrogenolysis and Arylmethylic Cleavage of Benzyloxy Groups

The benzyloxy group in molecules like this compound serves as a common protecting group for phenols. Its removal, typically via hydrogenolysis, is a critical step in many synthetic sequences. Standard conditions for this deprotection involve palladium-catalyzed hydrogenation, which effectively cleaves the benzyl (B1604629) C-O bond to yield the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.org

However, a key challenge in the debenzylation of this compound is the potential for the simultaneous reduction of the allyl group's carbon-carbon double bond. To address this, selective methods have been developed. Mild reaction conditions using triethylsilane as a hydrogen donor and a palladium catalyst (such as palladium chloride) can selectively cleave the benzyl ether in the presence of easily reducible groups like alkenes. thieme-connect.com This chemoselectivity is crucial for preserving the integrity of the allyl functionality during the deprotection step. thieme-connect.com

Visible-light-mediated protocols using photo-oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) also offer a mild alternative for oxidative debenzylation, showing compatibility with alkenes and other sensitive functional groups. nih.govacs.org

Table 1: Conditions for Selective Benzyl Ether Cleavage

| Reagents | Catalyst | Key Feature | Reference |

|---|---|---|---|

| H₂ gas or transfer hydrogenation agent (e.g., 1,4-cyclohexadiene) | Pd/C | Standard method, risk of alkene reduction. | organic-chemistry.org |

| Triethylsilane (Et₃SiH), Triethylamine (Et₃N) | PdCl₂ | Mild, reductive cleavage with high chemoselectivity for the benzyl group over alkenes. | thieme-connect.com |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Visible Light | Oxidative cleavage with high functional group tolerance. | nih.govacs.org |

Iron (Fe) Catalysis in Alkene Isomerization

The isomerization of the allyl group in aryl allyl ethers to a more thermodynamically stable internal alkene (propenyl group) is a synthetically valuable transformation. Iron-based catalysts have emerged as an inexpensive and environmentally benign option for this process. nih.gov For substrates like allylbenzene (B44316), a close analogue of this compound, an iron(II) β-diketiminate pre-catalyst in the presence of a hydride source (e.g., pinacol (B44631) borane (B79455), HBpin) effectively catalyzes the double bond migration. nih.govbris.ac.uk

The catalytic mechanism is proposed to proceed through an Fe(I)/Fe(III) cycle. nih.gov The Fe(II) pre-catalyst is first reduced by the hydride source to an active Fe(I) species. The alkene coordinates to this Fe(I) center, followed by an oxidative addition of an allylic C-H bond to form an Fe(III)-allyl intermediate. Subsequent reductive elimination of a hydrogen atom onto the terminal carbon of the allyl system forms the isomerized alkene product and regenerates the active Fe(I) catalyst. nih.gov This mechanism, supported by DFT calculations and experimental studies, explains the observed intramolecular hydrogen shift. nih.govbris.ac.uk

Table 2: Optimization of Iron-Catalyzed Isomerization of Allylbenzene

| Catalyst | Additive (Hydride Source) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Fe(II) β-diketiminate (5 mol%) | HBpin (10 mol%) | 60 | 16 | >99 | nih.gov |

| Fe(II) β-diketiminate (5 mol%) | H₃N·BH₃ (10 mol%) | 60 | 16 | >99 | nih.gov |

| Fe(II) β-diketiminate (5 mol%) | Me₂HN·BH₃ (10 mol%) | 60 | 16 | >99 | nih.gov |

Lewis Acid Catalysis in Rearrangements

The Claisen rearrangement is a classic pericyclic reaction that allyl aryl ethers, including this compound, can undergo. This acs.orgacs.org-sigmatropic rearrangement typically requires high temperatures to proceed. However, the reaction can be significantly accelerated by the use of Lewis acids. byjus.comorganic-chemistry.org

Lewis acids, such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃), coordinate to the ether oxygen atom. researchgate.net This coordination increases the positive charge on the oxygen, thereby weakening the C-O bond and facilitating the concerted rearrangement process at much lower temperatures. byjus.comresearchgate.net The reaction proceeds through a six-membered, cyclic transition state, leading to the formation of an ortho-allyl phenol intermediate, which then tautomerizes to the aromatic product. organic-chemistry.orglibretexts.org

For a substrate like this compound, the initial product would be 2-allyl-6-(benzyloxy)phenol. If both ortho positions are substituted, the allyl group can migrate to the para position through a subsequent acs.orgacs.org-Cope rearrangement. organic-chemistry.orged.ac.uk Various Lewis acids have been employed to catalyze this transformation, with the choice of catalyst influencing reaction efficiency and selectivity. nih.govresearchgate.net

Organocatalysis and Other Catalytic Systems

While transition metals and Lewis acids are prominent catalysts for transformations of allyl aryl ethers, organocatalytic systems offer an alternative, metal-free approach. For the isomerization of certain activated allylic systems, base catalysis has proven effective. A mild, base-catalyzed stereospecific isomerization of electron-deficient allylic ethers has been developed, proceeding without the need for a transition metal. acs.org

This reaction is initiated by a rate-limiting deprotonation of the allylic ether by a strong, non-nucleophilic base. The resulting intimate ion pair between the allylic anion and the protonated base facilitates a stereospecific proton transfer, leading to the formation of the thermodynamically more stable enol ether. acs.org While this has been demonstrated primarily on electron-deficient substrates, it represents a potential organocatalytic pathway for the isomerization of the allyl group in analogues of this compound, provided the system is appropriately activated. acs.org For the Claisen rearrangement, guanidinium (B1211019) salts have been investigated as hydrogen-bonding organocatalysts, although their effectiveness can be substrate-dependent. nih.gov

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Pathways and Intermediates

The transformation of 1-allyl-2-(benzyloxy)benzene and similar compounds can proceed through several distinct mechanistic pathways, including ionic, concerted, and radical routes. The specific pathway is often dictated by the reaction conditions, catalysts, and substrate structure.

O-to-C rearrangements, such as the Claisen rearrangement, are fundamental transformations for aryl allyl ethers. rsc.orglibretexts.org While the traditional thermal Claisen rearrangement proceeds through a concerted nih.govnih.gov-sigmatropic shift, Lewis acid catalysis can alter this mechanism. libretexts.org In the presence of a Lewis acid, the reaction can proceed through the heterolytic cleavage of the C–O bond, leading to the formation of a reactive ion pair intermediate. rsc.org This intermediate typically consists of a carbocation and a corresponding counter-anion. rsc.org

For instance, the catalytic asymmetric nih.govrsc.org O-to-C rearrangement of related alkyl 2-allyloxy/benzyloxy-1-naphthoates, catalyzed by a chiral π–Cu(II) complex, has been shown to proceed through a contact ion pair intermediate. rsc.orgrsc.org Crossover experiments have demonstrated the intramolecular nature of this reaction, supporting the involvement of a tight ion pair. rsc.org In this mechanism, the substrate undergoes heterolytic C–O cleavage to generate an allyl cation and a counter enolate anion. rsc.orgrsc.org The recombination of this ion pair then leads to the final rearranged product. rsc.org The formation of this tight ion pair is crucial for controlling the stereochemistry of the reaction. rsc.org

Anionic rearrangements provide another pathway for the transformation of benzyloxy-substituted aromatic compounds. For example, the anionic rearrangement of 2-benzyloxypyridine involves a pyridine-directed metalation of the benzylic carbon, which leads to a 1,2-migration of the pyridine (B92270) ring. researchgate.net This process is thought to occur through an associative mechanism involving addition and elimination steps. researchgate.net DFT calculations on the rsc.orgrsc.org-anionic rearrangement of 2-benzyloxypyridines suggest that the rearrangement is the rate-determining step and proceeds via an oxirane-like transition state. researchgate.net

Transition metals are widely used to catalyze transformations of organic molecules. uchicago.eduuchicago.edumdpi.comuniurb.it In the context of rearrangements of allyloxyarenes, iron(III) chloride (FeCl₃) has been used as a catalyst. scirp.org It is proposed that FeCl₃ coordinates to the oxygen atom of the ether, which polarizes the transition state and lowers the activation energy for the rearrangement. scirp.org This interaction facilitates the reaction under milder conditions. scirp.org While specific Fe(I)/Fe(III) catalytic cycles for this compound are not extensively detailed in the provided context, the general principle involves the ability of transition metals to cycle between different oxidation states, facilitating bond-breaking and bond-forming steps.

Radical mechanisms offer an alternative to concerted or ionic pathways. While suprafacial nih.govrsc.org-sigmatropic rearrangements are often orbital symmetry-forbidden and require harsh conditions to proceed through radical intermediates, certain catalytic systems can promote radical pathways. nih.gov For instance, phosphorus-based catalysis can generate radical species from allyl carboxylates, leading to subsequent transformations. nih.gov These reactions can involve radical addition, 1,2-radical migration (RaM), and atom transfer processes. nih.gov The rearrangement of allylic arenesulfinates to sulfones has also been studied, and while the transition state is polar, the possibility of radical involvement under certain conditions exists. google.com

Stereochemical Outcomes and Diastereoselectivity

Controlling the stereochemistry of a reaction is a central goal in organic synthesis. For reactions involving this compound and its derivatives, understanding the factors that govern stereochemical outcomes is critical.

In catalytic enantioselective rearrangements, the choice of catalyst and ligand is paramount in determining the stereochemical outcome. nih.gov In the asymmetric nih.govrsc.org O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates, a chiral π–Cu(II) complex was found to be highly effective. rsc.orgrsc.orgnih.gov

Several factors contribute to the high enantioselectivity observed in this system:

Ligand Structure: The structure of the chiral ligand coordinated to the metal center is crucial. X-ray crystallographic analysis has shown that π–cation interactions between an aromatic substituent on the ligand and the Cu(II) center can be critical for enantioselective control. rsc.orgrsc.orgnih.gov

Formation of a Tight Ion Pair: As mentioned previously, the formation of a tight ion pair intermediate is key. rsc.org The chiral environment created by the catalyst-ligand complex dictates how the cation and anion recombine, favoring the formation of one enantiomer over the other. rsc.org

Steric Shielding: The chiral ligand can effectively shield one face of the reactive intermediate. For example, a bulky group on the ligand can fold over and block one face of the enolate, forcing the allyl cation to approach from the unshielded face, thus leading to a specific stereoconfiguration. rsc.orgrsc.org

Kinetic Studies of Allyl and Benzyloxy Group Transformations

The reactivity of "this compound" is characterized by the distinct chemical transformations available to the allyl and benzyloxy moieties. Kinetic studies of analogous systems provide insight into the rates and mechanisms of these reactions.

A primary reaction pathway for the allyl group in aryl allyl ethers is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that occurs upon heating. nih.govcollegedunia.combyjus.com Kinetic studies of the Claisen rearrangement of various allyl aryl ethers have shown that it is a first-order, intramolecular process. byjus.comacs.org The reaction proceeds through a concerted, pericyclic transition state. nih.govcollegedunia.com

The rate of the Claisen rearrangement is sensitive to solvent polarity. Polar solvents tend to accelerate the reaction, suggesting a transition state with some degree of charge separation. collegedunia.combyjus.com For instance, the rearrangement of allyl vinyl ether is significantly faster in polar, hydrogen-bonding solvents like ethanol/water mixtures compared to nonpolar solvents. collegedunia.com The electronic nature of the aromatic ring also influences the reaction rate; electron-donating groups on the ring generally accelerate the rearrangement. scirp.org

The benzyloxy group, on the other hand, is typically stable but can undergo cleavage under various conditions. A common method for the deprotection of benzyl (B1604629) ethers is catalytic hydrogenation. organic-chemistry.org Kinetic studies of benzyl ether cleavage are less common in the context of rearrangement reactions, but the rate of cleavage is known to be influenced by the catalyst, solvent, and the electronic environment of the aromatic ring. organic-chemistry.org

Oxidative cleavage of benzyl ethers, for example with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is also a viable transformation. nih.gov The rate of this reaction is highly dependent on the electronic properties of the benzyl group. For instance, p-methoxybenzyl ethers are cleaved much more readily than unsubstituted benzyl ethers due to the electron-donating nature of the methoxy (B1213986) group which stabilizes the cationic intermediate. organic-chemistry.org

Table 2: Kinetic Data for Related Transformations

| Transformation | Substrate Type | Kinetic Order | Key Influencing Factors |

|---|---|---|---|

| Claisen Rearrangement | Allyl aryl ethers | First-order byjus.comacs.org | Solvent polarity, electronic nature of the aromatic ring collegedunia.comscirp.org |

| Hydrogenolytic Cleavage | Benzyl ethers | - | Catalyst, solvent, steric hindrance organic-chemistry.org |

Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and regioselectivity of "this compound" in various chemical transformations are governed by the interplay of electronic and steric effects arising from the allyl and benzyloxy substituents on the benzene (B151609) ring.

Electronic Effects:

The benzyloxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgmsu.eduyoutube.com Consequently, electrophilic substitution on the aromatic ring of "this compound" is expected to occur preferentially at the positions ortho and para to the benzyloxy group (and meta to the allyl group). The benzyloxy group is considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. libretexts.orgmsu.edu

The allyl group, being an alkyl-type substituent, is a weakly activating and ortho-, para-directing group. libretexts.org However, its electronic influence is generally weaker than that of the benzyloxy group.

Steric Effects:

The presence of two substituents in an ortho relationship in "this compound" introduces significant steric hindrance. This steric crowding can influence the regioselectivity of reactions by hindering the approach of reagents to the positions adjacent to the substituents. libretexts.orgyoutube.comwikipedia.org

In electrophilic aromatic substitution, while the benzyloxy group electronically activates the ortho positions, steric hindrance from the adjacent allyl group may disfavor substitution at the C3 position. Similarly, the C6 position, being ortho to the allyl group, is also sterically encumbered. Therefore, the para position relative to the more strongly activating benzyloxy group (the C4 position) is often the most favored site for electrophilic attack, as it is electronically activated and sterically less hindered. libretexts.orglibretexts.org The "ortho effect" can also influence the properties of functional groups attached to the ring due to steric interactions. wikipedia.org

In reactions involving the allyl group itself, such as additions or oxidations, the ortho-benzyloxy group can sterically hinder one face of the double bond, potentially leading to diastereoselective transformations. Similarly, reactions at the benzylic position of the benzyloxy group could be influenced by the proximity of the allyl group. The steric bulk of both the substituents and the incoming reagents plays a crucial role in determining the reaction outcome. rsc.orgorganic-chemistry.org

Table 3: Summary of Electronic and Steric Effects

| Substituent | Electronic Effect | Steric Effect | Predicted Influence on Reactivity/Selectivity |

|---|---|---|---|

| Benzyloxy | Activating, ortho-, para-directing (strong) libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com | Moderate steric bulk | Directs electrophilic substitution to ortho/para positions; steric hindrance may favor para. Can participate in neighboring group effects. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and reactivity of organic molecules. For derivatives of allyl aryl ethers, including 1-Allyl-2-(benzyloxy)benzene, DFT calculations are instrumental in understanding fundamental transformations such as the Claisen rearrangement.

DFT calculations have been extensively applied to elucidate the mechanism of the aromatic Claisen rearrangement, a characteristic reaction of allyl aryl ethers. nih.govrsc.org This pericyclic rsc.orgrsc.org-sigmatropic rearrangement proceeds through a concerted, yet often asynchronous, transition state. rsc.orgrsc.org Computational studies on model systems like allyl phenyl ether show that the reaction involves the breaking of the C–O ether bond and the simultaneous formation of a new C–C bond at the ortho position of the aromatic ring. rsc.org

The transition state (TS) geometry, optimized using DFT methods such as B3LYP, reveals a chair-like six-membered ring structure. rsc.org For gold-catalyzed transformations of related systems, DFT studies have been crucial in distinguishing between different possible mechanistic pathways, such as a rsc.orgrsc.org-sigmatropic rearrangement versus the formation of a gold carbene intermediate. nih.gov These computational models provide a detailed picture of bond breaking and bond formation sequences along the reaction coordinate. rsc.org In palladium(II)-catalyzed intramolecular hydrofunctionalization reactions, a plausible general mechanism involves the coordination of the palladium catalyst to the alkene, followed by nucleopalladation and protodepalladation steps, all of which can be modeled to understand pathway selectivity. nih.govrsc.orgresearchgate.net

A key application of DFT is the calculation of activation energies (ΔG‡) and the mapping of potential energy surfaces, which are critical for predicting reaction feasibility and rates. For the aromatic Claisen rearrangement of allyl aryl ethers, DFT calculations have been used to determine the activation barriers. For the parent allyl phenyl ether, the predicted activation barrier is approximately 38-40 kcal/mol, which aligns with the high temperatures often required for the thermal rearrangement. rsc.org

Computational studies have also explored how solvents and catalysts affect these energy barriers. For instance, calculations incorporating a polarizable continuum solvent model with explicit water molecules have been used to explain the rate acceleration of the Claisen rearrangement observed in aqueous media. nih.gov In catalyzed systems, such as the palladium-catalyzed intramolecular hydrofunctionalization of alkenes, DFT is employed to calculate the energy barriers for competing cyclization pathways (e.g., 5-exo-trig vs. 6-exo-trig), thereby shedding light on the origins of observed selectivity. nih.govrsc.org

| Reaction / System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Claisen Rearrangement of Allyl Phenyl Ether | B3LYP/6-31G(d) | 39.7 | rsc.org |

| Claisen Rearrangement of O-prenylated Tyrosine | B3LYP/6-31G(d) | Relatively low barriers | nih.gov |

| Pd-catalyzed 5-exo-trig cyclization | DFT | Lower barrier than β-hydride elimination | nih.govrsc.org |

Non-Covalent Interaction (NCI) Analysis in Catalytic Systems

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking. researchgate.netchemrxiv.orgharvard.edu In the context of catalysis involving substrates like this compound, NCI analysis can reveal how a catalyst and substrate interact within the transition state, influencing both reactivity and selectivity. chemrxiv.orgrsc.org

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of organic reactions. rsc.orgbeilstein-journals.orgsemanticscholar.org For reactions involving this compound, such as palladium-catalyzed intramolecular cyclizations or asymmetric Claisen rearrangements, DFT calculations can determine the relative energies of different transition states leading to various possible products. rsc.orgrsc.org

The regioselectivity in transition metal-catalyzed reactions is often rationalized by comparing the activation barriers of competing pathways. nih.govbeilstein-journals.org For example, in the palladium-catalyzed hydrofunctionalization of an alkene, DFT studies can explain why a 5-exo-trig cyclization might be favored over a 6-endo-trig pathway by showing that the former has a lower energy barrier. nih.govrsc.org In asymmetric catalysis, computational models can elucidate the origin of enantioselectivity. DFT calculations on reactions catalyzed by chiral copper(II) complexes, for instance, have suggested that enantiomeric products are formed via distinct staggered transition states, with the energy difference between these states dictating the enantiomeric excess. rsc.org The models consider steric and electronic interactions between the substrate and the chiral ligand to rationalize why one stereoisomer is formed preferentially. rsc.orgresearchgate.net

Modeling of Radical Association Reactions and Product Branching Ratios

Theoretical models are also employed to study reactions proceeding through radical intermediates. For allylic compounds, a common radical reaction is hydrogen abstraction from the methylene (B1212753) group adjacent to the double bond, forming a resonance-stabilized allyl radical. nih.govsemanticscholar.org DFT calculations can model the energetics of this abstraction step and subsequent reactions of the resulting radical.

Computational studies can investigate the kinetics of radical association reactions, such as the reaction of an allyl radical with another molecule or radical species. nih.govresearchgate.net By calculating the potential energy surface for different reaction channels, it is possible to predict product branching ratios. For example, in the reaction of an allyl radical with a benzene (B151609) radical cation, DFT calculations have been used to map the reaction mechanism, which involves adduct formation followed by ethylene (B1197577) loss, and to calculate the relative enthalpies of intermediates and transition states. nih.gov Such models are essential for understanding complex reaction networks, like those occurring during pyrolysis or in certain polymerization processes, where multiple radical pathways compete. nih.govresearchgate.net

Synthesis and Reactivity of Derivatives and Analogues of 1 Allyl 2 Benzyloxy Benzene

Structural Variations of the Aromatic Core (e.g., Substituted Benzenes, Naphthalenes)

The reactivity and properties of 1-allyl-2-(benzyloxy)benzene analogues can be significantly altered by introducing substituents to the benzene (B151609) ring or by replacing the benzene ring with other aromatic systems, such as naphthalene (B1677914).

Substituted Benzenes: The introduction of substituents onto the benzene ring proceeds via electrophilic aromatic substitution, and the nature of the existing alkoxy (benzyloxy) and alkyl (allyl) groups dictates the position of the incoming electrophile. Both the benzyloxy and allyl groups are activating and ortho-, para-directing. libretexts.orglumenlearning.com The powerful activating nature of the oxygen in the benzyloxy group, which donates electron density to the ring through resonance, generally makes the positions ortho and para to it highly susceptible to electrophilic attack. libretexts.orglibretexts.org For example, a hydroxy or methoxy (B1213986) substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. libretexts.orglumenlearning.com

Conversely, the introduction of deactivating groups, such as a nitro group (-NO2) or a carbonyl group (-COR), will decrease the ring's reactivity. lumenlearning.comyoutube.com The synthesis of such derivatives requires careful consideration of the order of reactions. For instance, to synthesize a nitro-substituted analogue, it is often more practical to perform a Friedel-Crafts reaction before nitration, as the nitro group is strongly deactivating and would hinder the second substitution step. pressbooks.pub

Naphthalene Analogues: Replacing the benzene ring with a naphthalene core creates analogues such as 1-allyl-2-(benzyloxy)naphthalene. The synthesis of these compounds often involves the benzylation of the corresponding allyl-substituted naphthol. researchgate.net For example, 1-(benzyloxy)naphthalene (B127380) can be prepared from 1-naphthol (B170400) and benzyl (B1604629) chloride. researchgate.net The reactivity of these naphthalene analogues is influenced by the extended π-system. They can undergo reactions such as enantioselective nih.govresearchgate.net O-to-C rearrangement, where an allyl or benzyl group migrates from an oxygen atom to a carbon atom of the naphthalene ring, creating an all-carbon quaternary stereocenter. nih.gov This reaction has been shown to proceed smoothly with substrates containing electron-donating substituents on the benzyl group or electron-withdrawing substituents on the naphthalene ring. nih.gov

The table below summarizes examples of structural variations of the aromatic core.

| Aromatic Core Variation | Synthetic Precursor(s) | Key Reaction Type | Reference |

| Substituted Benzene | This compound + Electrophile | Electrophilic Aromatic Substitution | libretexts.orglumenlearning.com |

| Naphthalene | Allyl Naphthol + Benzyl Halide | Williamson Ether Synthesis | researchgate.net |

| Benzothiophene | (4-allyl-2-(4-methylphenyl)benzo[b]thiophen-3-yl)methanol | Phosphonylation & RCM | nih.govresearchgate.net |

Modifications of the Allyl Moiety and its Influence on Reactivity

The allyl group is a key functional handle whose modification significantly impacts the molecule's reactivity. The allylic position—the sp³-hybridized carbon adjacent to the double bond—is particularly reactive. wikipedia.org

Allylic Reactivity: Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions, such as allylic halogenation using N-bromosuccinimide (NBS). wikipedia.orgkhanacademy.org The resulting allylic radical is stabilized by resonance, which can lead to the formation of multiple products. youtube.com The allylic position also undergoes oxidation to form allylic alcohols, a transformation that can be achieved using reagents like selenium dioxide. wikipedia.orgthieme-connect.de

Nucleophilic substitution reactions at the allylic position are enhanced. khanacademy.orgnih.gov These reactions can proceed through an SN2' mechanism, an allylic rearrangement where the incoming nucleophile attacks the carbon at the opposite end of the double bond, causing the double bond to shift. wikipedia.org

Influence of Substituents on the Allyl Group: Adding substituents to the allyl moiety can influence the course of reactions. In copper-catalyzed enantioselective nih.govresearchgate.net O-to-C rearrangements of naphthyl ethers, cinnamyl groups (where a phenyl group is attached to the end of the allyl chain) bearing either electron-donating or electron-withdrawing substituents are well-tolerated, leading to products with excellent enantioselectivity. nih.gov

The reactivity of the allyl group is fundamental to ring-closing metathesis (RCM) reactions used to build more complex structures. nih.govresearchgate.net

The table below illustrates the impact of allyl group modifications on chemical reactivity.

| Modification/Reaction | Reagent/Condition | Outcome | Influence on Reactivity |

| Allylic Oxidation | Selenium Dioxide (SeO₂) | Forms allylic alcohol | Introduces hydroxyl functionality at the reactive allylic site. thieme-connect.de |

| Allylic Halogenation | N-Bromosuccinimide (NBS) | Forms allylic bromide | Creates a leaving group for subsequent substitution reactions. khanacademy.org |

| Nucleophilic Substitution | Nucleophile (e.g., NaOH) | Forms allylic alcohol | Can proceed with allylic rearrangement (SN2' pathway). wikipedia.org |

| O-to-C Rearrangement | Chiral Cu(II) Catalyst | Dearomatization, quaternary center formation | Substituents on the allyl group are well-tolerated, maintaining high enantioselectivity. nih.gov |

Alterations of the Benzyloxy Moiety and Aromatic Substituents

The benzyloxy group serves as more than just a protecting group for the phenolic oxygen; its structure and substituents can modulate the reactivity of the entire molecule. researchgate.net

Benzylic Reactivity: Similar to the allylic position, the benzylic position—the carbon atom attached to both the oxygen and the benzyl group's phenyl ring—exhibits enhanced reactivity. wikipedia.orgmsu.edu This is due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations, carbanions, and radicals through resonance. youtube.commsu.edu Consequently, benzylic halides readily undergo SN1 and SN2 reactions. khanacademy.orgmsu.edu

Influence of Aromatic Substituents: The rate of reactions involving the benzylic position is highly sensitive to substituents on the benzyl group's aromatic ring.

Electron-donating groups (e.g., methoxy, -OCH₃) stabilize a developing positive charge on the benzylic carbon, thus accelerating reactions that proceed through a carbocation intermediate (SN1 type). youtube.com

Electron-withdrawing groups (e.g., nitro, -NO₂) destabilize a benzylic carbocation, slowing down SN1 reactions. youtube.com Conversely, these groups can stabilize a developing negative charge, which can be relevant for reactions involving benzylic carbanions. youtube.com

This principle is exploited in the synthesis of various analogues. For example, the synthesis of benzyloxy chalcones can be achieved via the Claisen-Schmidt reaction between a substituted acetophenone (B1666503) and a benzyloxy benzaldehyde. nih.gov Shifting the benzyloxy group from the para to the ortho position on the benzaldehyde, or altering substituents, has been shown to significantly impact the biological activity of the resulting chalcones. nih.gov

The table below details the effects of altering the benzyloxy moiety.

| Alteration | Effect on Benzylic Position | Impact on Reactivity | Reference |

| Electron-Donating Group on Benzyl Ring | Stabilizes benzylic carbocation | Accelerates SN1-type reactions. youtube.com | youtube.com |

| Electron-Withdrawing Group on Benzyl Ring | Destabilizes benzylic carbocation | Decelerates SN1-type reactions. youtube.com | youtube.com |

| Replacement of Benzyl with other Alkyl Groups | Alters steric and electronic properties | Modifies reaction rates and pathways. | nih.gov |

| Cleavage of Benzyl Ether | Hydrogenolysis (e.g., Pd/C, H₂) | Deprotection to reveal phenol (B47542) | A common step in multi-step synthesis. nih.govresearchgate.net |

Incorporation into Complex Molecular Scaffolds (e.g., Phostams, Phostones, Phostines)

Derivatives of this compound are valuable precursors for synthesizing complex heterocyclic compounds like phostams, phostones, and phostines. These are phosphorus analogues of lactams and lactones and often exhibit important biological activities. nih.govresearchgate.net A key strategy for their synthesis is ring-closing metathesis (RCM). beilstein-journals.org

The synthesis typically begins with the preparation of a precursor containing two terminal alkene groups. For example, a 2-allylphenol (B1664045) derivative can be reacted with an allylphosphonate chloride to create a molecule with both an allyl group on the aromatic ring and another on the phosphorus atom. nih.govresearchgate.net

In the presence of a Grubbs' catalyst, this precursor undergoes an intramolecular RCM reaction, where the two allyl groups connect to form a new ring containing a double bond. This reaction has been successfully used to synthesize a variety of fused 1,2-oxaphosphocine 2-oxides (eight-membered phostones). nih.govresearchgate.net The aromatic core can be a simple benzene ring, a naphthalene system, or other heterocycles like pyrimidine-2,4(1H,3H)-dione and 2H-chromen-2-one. nih.govresearchgate.net Following cyclization, the benzyloxy group on the phosphorus atom can be removed via hydrogenolysis to yield the final product. nih.govresearchgate.net

The table below provides examples of complex scaffolds synthesized from allyl-aryl precursors.

| Precursor | Catalyst/Reagents | Product Scaffold | Yield | Reference |

| 2-Allylphenyl ethyl allylphosphonates | Grubbs' 1st Gen. Catalyst | 2-Ethoxy-3,6-dihydrobenzo[g] nih.govnih.govoxaphosphocine 2-oxides (Phostone) | Good to excellent | nih.govresearchgate.net |

| (4-Allyl-2-(p-tolyl)benzo[b]thiophen-3-yl)methyl benzyl allylphosphonate | Grubbs' 1st Gen. Catalyst | Benzothiophene-fused 2-(benzyloxy)-3,6,7,8,9,10-hexahydro-1,2-oxaphosphecine 2-oxide (Phostone) | 70% | nih.govresearchgate.net |

| Ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate | Grubbs' 1st Gen. Catalyst | 3,4,7-Trihydro-1,2-azaphosphepine 2-oxide derivative (Phostam) | N/A | nih.govbeilstein-journals.org |

Strategic Applications in Complex Organic Synthesis

Precursors for Polycyclic and Fused Ring Systems

1-Allyl-2-(benzyloxy)benzene is a valuable precursor for the synthesis of complex polycyclic and fused ring systems, which are prevalent in natural products and pharmaceutically active compounds. The presence of both an allyl group and an aromatic ring within the same molecule provides multiple reactive sites that can be exploited for the construction of intricate carbocyclic and heterocyclic frameworks.

One common strategy involves an intramolecular cyclization reaction. For instance, under acidic conditions or through transition-metal catalysis, the allyl group can be induced to react with the electron-rich benzene (B151609) ring. This type of reaction, often a variation of the Friedel-Crafts alkylation, can lead to the formation of a new six-membered ring fused to the original benzene ring, thereby generating a dihydronaphthalene scaffold. The benzyloxy group can play a crucial role in directing this cyclization and can be later modified or removed.

Another powerful approach is through pericyclic reactions, such as intramolecular Diels-Alder reactions. By first modifying the allyl group to introduce a diene functionality, the molecule can be set up to undergo a [4+2] cycloaddition with the benzene ring acting as the dienophile, a process that can be facilitated by the electron-donating nature of the benzyloxy group. This strategy allows for the rapid construction of complex, multi-ring systems in a single, stereocontrolled step.

Furthermore, photochemical oxidative cyclization represents another viable route to fused systems. rsc.org This method can be applied to derivatives of this compound to create thieno-annelated polycyclic aromatic compounds. rsc.org The development of methods that enable the efficient synthesis of these fused ring systems is essential for accessing novel molecular architectures for applications in materials science and drug discovery. nih.govresearchgate.net The inherent strain in some fused ring systems, particularly those containing medium-sized rings, presents a synthetic challenge that can be addressed by innovative ring-expansion strategies from precursors like this compound. chemrxiv.org

Building Blocks for the Stereoselective Synthesis of Chiral Molecules

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can profoundly impact its biological activity. rroij.com this compound serves as a key building block in the stereoselective synthesis of chiral molecules due to the versatile reactivity of its allyl group.

Asymmetric transformations targeting the allyl moiety are a primary strategy for introducing chirality. For example, asymmetric dihydroxylation can convert the alkene of the allyl group into a chiral diol with high enantioselectivity. Similarly, asymmetric epoxidation can produce a chiral epoxide. These newly formed stereocenters can then be used to direct subsequent reactions, allowing for the construction of complex chiral molecules with a high degree of stereocontrol.

Another important approach is the use of chiral catalysts in reactions involving the allyl group. For instance, transition-metal catalyzed allylic substitution reactions, using chiral ligands, can introduce a variety of nucleophiles at the allylic position with excellent enantioselectivity. This allows for the creation of a chiral center adjacent to the aromatic ring, a common motif in many biologically active compounds. The ability to control the absolute configuration at this position is crucial for controlling the pharmacological properties of the final product. researchgate.net

Utility in Dearomatization Strategies and Functionalization of Aromatic Systems

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional structures, thereby providing access to a wider range of chemical space and novel molecular scaffolds. researchgate.net this compound is a suitable substrate for such strategies, offering a direct route from a simple aromatic starting material to more complex, unsaturated intermediates. grantome.com

One approach to the dearomatization of this compound derivatives involves an enantioselective nih.govresearchgate.net O-to-C rearrangement. nih.govrsc.orgrsc.org In a related system, a chiral π–Cu(II) complex has been shown to catalyze the asymmetric rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates, leading to highly functionalized β-naphthalenone derivatives with an all-carbon quaternary stereocenter in high yield and excellent enantioselectivity. nih.govrsc.orgrsc.org This type of transformation breaks the aromaticity of the ring system and simultaneously installs a new stereocenter, demonstrating a powerful method for the rapid generation of molecular complexity. nih.govrsc.orgrsc.org

The functionalization of the aromatic system in this compound can also be achieved through more traditional electrophilic aromatic substitution reactions. The benzyloxy group is an ortho-, para-directing group, and its presence can facilitate the introduction of various functional groups onto the benzene ring. However, more advanced dearomatization strategies allow for the simultaneous functionalization and disruption of the aromatic system, providing access to unique and valuable synthetic intermediates.

General Role as an Intermediate in C-C Bond Forming Transformations

Carbon-carbon (C-C) bond forming reactions are fundamental to the construction of the carbon skeletons of organic molecules. This compound is a valuable intermediate in a variety of these transformations due to the reactivity of its allyl group and aromatic ring.

The terminal double bond of the allyl group is a versatile handle for numerous C-C bond-forming reactions. For example, it can participate in Heck reactions, where it is coupled with an aryl or vinyl halide in the presence of a palladium catalyst. This allows for the extension of the carbon chain and the introduction of new functional groups. The allyl group can also undergo metathesis reactions, enabling the formation of new double bonds and the construction of more complex olefinic structures.

Furthermore, the aromatic ring of this compound can be functionalized through cross-coupling reactions such as the Suzuki or Stille coupling. By first introducing a halide or triflate group onto the ring, it can be coupled with a wide range of organoboron or organotin reagents, respectively. This provides a powerful method for the construction of biaryl compounds and other complex aromatic systems. The interplay between the reactivity of the allyl group and the aromatic ring makes this compound a versatile platform for the synthesis of diverse molecular architectures through various C-C bond-forming strategies. researchgate.netrsc.org

Development of Novel Synthetic Routes to Functionalized Intermediates

The unique combination of functional groups in this compound facilitates the development of novel synthetic routes to a wide array of functionalized intermediates. The strategic manipulation of the allyl and benzyloxy groups, either individually or in concert, allows for the creation of molecules with tailored properties and functionalities.